(S)-3,7-Dimethyloct-7-enyl acetate
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Overview
Description
(S)-3,7-Dimethyloct-7-enyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a chiral center, making it optically active. The compound is often used in the fragrance industry due to its appealing scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-Dimethyloct-7-enyl acetate typically involves the esterification of (S)-3,7-Dimethyloct-7-en-1-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(S)-3,7-Dimethyloct-7-en-1-ol+Acetic AcidH2SO4(S)-3,7-Dimethyloct-7-enyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
(S)-3,7-Dimethyloct-7-enyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form (S)-3,7-Dimethyloct-7-en-1-ol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: (S)-3,7-Dimethyloct-7-en-1-ol and acetic acid.
Reduction: (S)-3,7-Dimethyloct-7-en-1-ol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
(S)-3,7-Dimethyloct-7-enyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance industry due to its pleasant scent.
Mechanism of Action
The mechanism of action of (S)-3,7-Dimethyloct-7-enyl acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fragrance. In biological systems, it may interact with enzymes or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Methyl acetate: Another simple ester, used in various industrial applications.
Butyl acetate: Known for its use in the production of lacquers and paints.
Uniqueness
(S)-3,7-Dimethyloct-7-enyl acetate is unique due to its chiral center, which imparts optical activity. This property can influence its interaction with biological systems and its overall fragrance profile, making it distinct from other simpler esters.
Properties
CAS No. |
94481-73-9 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-7-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3/t11-/m0/s1 |
InChI Key |
WNXJCQNXNOOMDJ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCCC(=C)C)CCOC(=O)C |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)C |
Origin of Product |
United States |
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